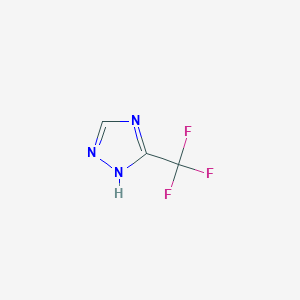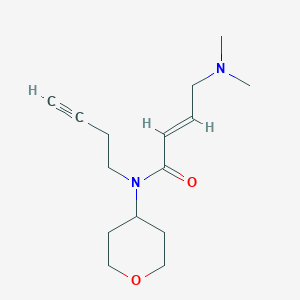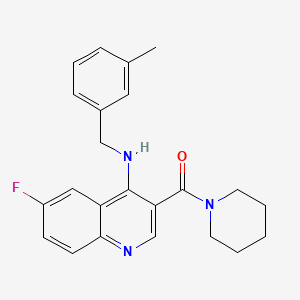
3-(trifluoromethyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trifluoromethylated compounds has been a topic of interest in recent years . A metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles has been reported, which employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials .Chemical Reactions Analysis
Trifluoromethylation of carbon-centered radical intermediates is a significant reaction involving trifluoromethyl groups . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Poly-substituted Triazolo[1,5-a]pyrimidine and Triazolo[5,1-c]triazine Derivatives : 3-Amino-5-trifluoromethyl-1,2,4-triazole has been used in synthesizing poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives. This involves reactions with acrylonitrile derivatives and various 1,3-dicarbonyl compounds, leading to the formation of trifluoromethyl[1,2,4]triazolo[5,1-c]triazine derivatives (Zohdi, 1997).
Multi-Component Reactions
- Pharmaceutically Valuable Derivatives : A method for constructing pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. This multi-component reaction is efficient and scalable, creating biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds (Wang et al., 2022).
Heterocyclic Systems Functionalization
- Fluorine-Containing Substituents in Heterocyclic Systems : The introduction of fluorine-containing substituents, like trifluoromethyl groups, into 1,2,4-triazole-3-thione systems has been studied. These substrates generally show greater lipophilicity and lower toxicity compared to non-fluorinated analogues (Holovko-Kamoshenkova et al., 2020).
Antimycobacterial and Antifungal Activities
- Antimycobacterial Agents : Some trifluoromethyl-containing 1,2,4-triazoles have shown promising antimycobacterial activities, particularly against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds are potential inhibitors of the decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) enzyme (Karabanovich et al., 2019).
- Antifungal Activity : 3-Trifluoromethyl-4-amino-5-mercapto-1,2,4-triazole derivatives have been synthesized and evaluated for their antifungal activity, showing some efficacy against deep fungal infections (Jiang Yuan-yingb, 2007).
Energetic Materials
- High Thermal Stability Explosives : A trifluoromethyl-containing fused triazole-triazine energetic molecule, 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX), has been synthesized, characterized by high density, excellent thermal stability, moderate energetic performance, and insensitivity to mechanical stimulation, making it a potential heat-resistant energetic material (Yan et al., 2021).
Mécanisme D'action
Target of Action
For instance, 1-Phenylsulfonamide-3-Trifluoromethyl-5-Parabromophenylpyrazole has been reported to target Prostaglandin G/H synthase 2 .
Mode of Action
The trifluoromethyl group could enhance the lipophilicity and metabolic stability of the compound, potentially enhancing its interaction with hydrophobic pockets within target proteins .
Biochemical Pathways
It’s known that fluorinated compounds can undergo various biotransformation reactions, including hydroxylation/defluorination, demethylation, decarboxylation, and ring cleavage . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . These properties could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound, affecting its bioavailability.
Result of Action
It’s known that fluorinated compounds can cause metabolic disturbances in certain organisms . For instance, the pesticide 3-trifluoromethyl-4-nitrophenol (TFM) has been reported to cause temporary metabolic disturbances in juvenile lake sturgeon .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH, temperature, and presence of other substances can affect the stability and solubility of the compound, thereby influencing its bioavailability and efficacy. The pesticide 3-trifluoromethyl-4-nitrophenol (TFM), for example, is applied to rivers and streams to control populations of invasive sea lamprey, and its effects on the environment have been reported to be transient .
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3/c4-3(5,6)2-7-1-8-9-2/h1H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAQTVQJVOALDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60406-75-9 |
Source


|
| Record name | 3-(Trifluoromethyl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary intermolecular interaction observed in crystal structures of 3-(trifluoromethyl)-1H-1,2,4-triazole derivatives?
A1: The research papers consistently highlight the role of hydrogen bonding in the crystal structures of this compound derivatives. For instance, in 5-amino-3-trifluoromethyl-1H-1,2,4-triazole, molecules arrange themselves in layers within the crystal lattice, primarily stabilized by N-H...N hydrogen bonds. [] Similarly, more complex derivatives, like 5-amino-1-(2-chloronicotinoyl)-3-trifluoromethyl-1H-1,2,4-triazole, utilize two distinct N-H...N hydrogen bonds to form intricate sheet structures. []
Q2: How does the introduction of a trifluoromethyl group influence the structure of 1,2,4-triazole rings?
A2: Comparing 5-amino-3-trifluoromethyl-1H-1,2,4-triazole to 5-amino-3-nitro-1H-1,2,4-triazole reveals that the presence of the trifluoromethyl group doesn't significantly alter the bond lengths within the five-membered 1,2,4-triazole ring. [] This suggests that the electronic effects of the trifluoromethyl group might not cause significant distortions in the ring structure.
Q3: Can you provide an example of how hydrogen bonding patterns in these derivatives lead to complex structural arrangements?
A3: In the co-crystal of 5-methyl-2-trifluoromethyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one and 5-amino-3-trifluoromethyl-1H-1,2,4-triazole, the hydrogen bonding network creates chains composed of various ring structures. Specifically, these chains incorporate R21(5), R12(6), and R22(8) rings, demonstrating the complex architectures achievable through these interactions. []
Q4: Are there any reported spectroscopic data for these compounds?
A4: While the provided abstracts don't delve into detailed spectroscopic analysis, the synthesis of 4-((4-methoxybenzylidene)amino)-3-trifluoromethyl-1H-1,2,4-triazole-5-thione mentions the use of IR and 1H NMR to confirm its structure. [] This indicates that these techniques are applicable for characterizing these compounds.
Q5: Do these papers discuss potential applications for these this compound derivatives?
A5: While the primary focus of these papers is structural analysis, one study investigates the fungicidal activity of 4-((4-methoxybenzylidene)amino)-3-trifluoromethyl-1H-1,2,4-triazole-5-thione. [] This finding suggests potential applications in agricultural chemistry and points towards broader biological activities within this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2872549.png)
![(Z)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2872551.png)
![2-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B2872552.png)

![3-fluoro-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2872555.png)
![(Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2872561.png)

![6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2872564.png)

![1,7-dimethyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2872567.png)

![6-(3-Fluorophenyl)-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2872569.png)
![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2872570.png)

